![molecular formula C24H22N2O3S B2359408 N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide CAS No. 1359321-76-8](/img/structure/B2359408.png)
N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide
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Description
N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and is commonly referred to as "25I-NBOMe" or "N-Bomb." The chemical structure of N-Bomb includes a thiophene ring that is substituted with a pyrrole group and a phenyl ring that is substituted with a dimethoxy group and a tolyl group.
Scientific Research Applications
Synthesis and Structural Analysis
- Thiophene derivatives have been synthesized and analyzed for their crystal structures, providing insights into their potential applications in materials science. For example, the synthesis and crystal structure analysis of related compounds highlight the importance of thiophene derivatives in understanding molecular interactions and designing new materials (Prabhuswamy et al., 2016).
Chemical Reactions and Transformations
- Thiophene carboxamides have been studied for their reactivity, demonstrating dearomatizing rearrangements and cyclization reactions. These chemical transformations are crucial for developing novel organic synthesis methodologies (Clayden et al., 2004).
Application in Polymer Science
- Thiophene derivatives are utilized in synthesizing aromatic polyamides, indicating their significance in creating high-performance polymers with desirable thermal and mechanical properties (Ubale et al., 2001). These materials have applications in various industries, including electronics and aerospace.
Electropolymerization and Material Properties
- The electropolymerization of thiophene-containing compounds has been explored, leading to the development of polymers with unique electrochromic and photovoltaic properties. Such studies are pivotal for advancing technologies in solar cells and smart windows (Lengkeek et al., 2010).
Biomedical Applications
- Some thiophene derivatives have been investigated for their antimicrobial properties, showcasing their potential as leads for developing new antimicrobial agents. This is particularly relevant in the fight against drug-resistant bacterial strains (Sowmya et al., 2018).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-16-6-8-17(9-7-16)21-15-30-23(22(21)26-10-4-5-11-26)24(27)25-18-12-19(28-2)14-20(13-18)29-3/h4-15H,1-3H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJLBCUAHVZPIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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